molecular formula C22H21BO3 B14115662 4,4,5,5-Tetramethyl-2-(naphtho[2,3-b]benzofuran-2-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(naphtho[2,3-b]benzofuran-2-yl)-1,3,2-dioxaborolane

Cat. No.: B14115662
M. Wt: 344.2 g/mol
InChI Key: GULWTBMZIKEKJL-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(naphtho[2,3-b]benzofuran-2-yl)-1,3,2-dioxaborolane is a complex organic compound that belongs to the class of boronic esters. This compound is characterized by its unique structure, which includes a naphtho[2,3-b]benzofuran moiety and a dioxaborolane ring. It is widely used in various fields of scientific research due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(naphtho[2,3-b]benzofuran-2-yl)-1,3,2-dioxaborolane typically involves the borylation of the parent heterocycle. One common method is the direct borylation reaction, where the parent heterocycle undergoes a reaction with a boron reagent under specific conditions . This method is efficient and yields high-purity products.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale borylation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(naphtho[2,3-b]benzofuran-2-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of substituted products, depending on the nucleophile used .

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(naphtho[2,3-b]benzofuran-2-yl)-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effects .

Properties

Molecular Formula

C22H21BO3

Molecular Weight

344.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-naphtho[2,3-b][1]benzofuran-2-yl-1,3,2-dioxaborolane

InChI

InChI=1S/C22H21BO3/c1-21(2)22(3,4)26-23(25-21)16-9-10-19-18(13-16)17-11-14-7-5-6-8-15(14)12-20(17)24-19/h5-13H,1-4H3

InChI Key

GULWTBMZIKEKJL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC4=CC5=CC=CC=C5C=C43

Origin of Product

United States

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